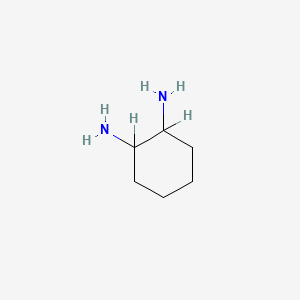
1,2-Cyclohexanediamine
Vue d'ensemble
Description
1,2-Cyclohexanediamine (CHDA) is an organic compound belonging to the cyclohexane family. It is an amine and a diamine, with a molecular formula of C6H12N2. CHDA is a colorless liquid with a low melting point, and it is soluble in water and many organic solvents. It is used as an intermediate in the production of various polymers, and it is also used as a catalyst in organic synthesis. CHDA is a versatile compound with a wide range of applications, including industrial, pharmaceutical, and agricultural uses.
Applications De Recherche Scientifique
Catalyse asymétrique
La 1,2-Cyclohexanediamine est utilisée comme précurseur de ligand chiral en catalyse asymétrique. Elle a été utilisée dans des réactions d'addition conjuguée asymétriques catalysées par le cuivre {svg_1}. L'introduction de la chiralité dans la structure du ligand permet une haute énantiosélectivité dans la synthèse d'énones cycliques et acycliques, qui sont des intermédiaires précieux dans les produits pharmaceutiques.
Recherche pharmaceutique
En recherche pharmaceutique, les dérivés de la this compound ont été étudiés pour leur potentiel dans la création de médicaments anticancéreux à base de métaux {svg_2}. La capacité du composé à former des agents chélateurs avec les métaux peut être utilisée pour concevoir de nouveaux médicaments avec des capacités de ciblage spécifiques.
Science des matériaux
Le composé trouve des applications dans la science des matériaux, en particulier dans la formation de complexes organostanniques {svg_3}. Ces complexes ont des utilisations potentielles dans le développement de nouveaux matériaux avec des propriétés améliorées, telles qu'une durabilité accrue ou une conductivité spécialisée.
Synthèse chimique
La this compound est un bloc de construction polyvalent en synthèse chimique. Elle est utilisée pour produire une variété de structures macrocycliques et a des implications dans la synthèse de molécules organiques complexes {svg_4}. Son rôle dans la formation de ligands pour la chimie de coordination est également significatif.
Science environnementale
En science environnementale, la this compound est impliquée dans la synthèse de composés qui peuvent agir comme ligands pour la complexation d'uranyle et de métaux de transition {svg_5}. Cette application est cruciale pour le développement de nouvelles méthodes de remédiation environnementale et de contrôle de la pollution.
Biochimie
En biochimie, la this compound est étudiée pour ses interactions avec d'autres molécules organiques. Ses réactions avec les aldéhydes, par exemple, peuvent donner des triangles moléculaires cyclocondensés, qui sont intéressants pour leurs propriétés chimiques et physiques uniques {svg_6}.
Applications industrielles
Industriellement, la this compound est utilisée comme extenseur de chaîne dans les polyuréthanes et comme agent de durcissement dans les époxydes {svg_7}. Son incorporation dans les polymères peut améliorer les propriétés mécaniques et thermiques des matériaux.
Mécanisme D'action
Target of Action
1,2-Cyclohexanediamine, also known as cyclohexane-1,2-diamine, is a type of organic compound . It’s important to note that the targets can vary depending on the context in which the compound is used.
Mode of Action
As a diamine, it has the potential to participate in various chemical reactions such as reduction, acylation, and coupling reactions to form organic compounds with different functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a combustible liquid and can cause severe skin burns and eye damage . Therefore, it should be handled with care, avoiding heat, hot surfaces, sparks, open flames, and other ignition sources . It’s also recommended to avoid breathing its fume, gas, mist, spray, or vapors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Record name | 1,2-DIAMINOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21673 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027301 | |
| Record name | 1,2-Cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-diaminocyclohexane appears as a clear to light yellow liquid. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors may irritate eyes., Liquid, Dark liquid with an amine odor; [CAMEO] | |
| Record name | 1,2-DIAMINOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21673 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Cyclohexanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
Flash point > 93 °C | |
| Record name | 1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.4 [mmHg] | |
| Record name | 1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
/PLATINUM CO-ORDINATION COMPLEXES/ SHARE THE COMMON FORMULA PTA2X2... THE ACTIVE LIGANDS ARE MONODENTATE ANIONS OF INTERMEDIATE LEAVING ABILITY, WHEREAS THE AMINE A LIGANDS INFLUENCE THE SOLUBILITY OF THE COMPLEX. THE STEREOSPECIFICITY OF THE ANTI-TUMOR EFFECT IS AN IMPORTANT PROPERTY OF THE PLATINUM COMPLEXES. ... INDIRECT EVIDENCE SUGGESTS THAT BINDING TO ADJACENT GUANINE BASES IN THE SAME DNA STRAND IS IMPORTANT TO THE MODE OF ACTION. AFTER INITIAL BINDING TO GUANINE BASES, DNA BECOMES LOCALLY DENATURED AND EXPOSES ADDITIONAL CROSS-LINKING SITES. /PLATINUM COMPLEXES/, ...THE TOXIC EFFECT ON ANIMALS OF PLATINUM ITSELF DIFFERS ESSENTIALLY FROM THAT OF THE COMPLEX SALTS. ...THE ACTION OF THESE SALTS IS NOT DUE TO THE SEPARATE COMPONENTS, PLATINUM AND THE BASE, BUT TO THAT OF THE MOLECULE AS A WHOLE ON SENSITIVE TISSUES, AND THEIR PHYSIOLOGICAL EFFECT, THOUGH VARYING IN DEGREE, IS IDENTICAL IN CHARACTER. ...AN INCREASE IN THE VALENCY OF THE AMMONIUM COMPONENT WAS ASSOCIATED WITH A STRONGER "CURARE-LIKE" ACTION WHILE A CHANGE IN THE VALENCY OF THE PLATINUM HAD NO INFLUENCE ON THE TOXIC EFFECT. /PLATINUM COMPLEXES/ | |
| Record name | 1,2-DIAMINOCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5748 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
694-83-7 | |
| Record name | 1,2-DIAMINOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21673 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diaminocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-1,2-ylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5748 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-Cyclohexanediamine?
A1: this compound has the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol.
Q2: What are some spectroscopic techniques used to characterize this compound and its complexes?
A2: Researchers utilize a variety of spectroscopic methods to characterize this compound and its metal complexes. These techniques include:
- 1H NMR and 13C NMR: These techniques provide valuable insights into the structure and conformation of the cyclohexane ring and chelate ring in complexes [, , , ].
- Circular Dichroism (CD): CD spectroscopy helps elucidate the stereochemistry of complexes and the conformations adopted by the chelate ring [, , , , , ].
- UV-Vis Spectroscopy: This technique is used to study the electronic transitions in this compound complexes and investigate their interactions with DNA [, , , , ].
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound and its complexes, such as amine and carbonyl groups [, , , ].
Q3: How do platinum(II) complexes of this compound interact with DNA?
A: Platinum(II) complexes of this compound, such as oxaliplatin, exert their antitumor activity by binding to DNA. This binding involves the formation of covalent bonds between the platinum atom and the N7 atom of guanine bases in DNA [, , , ].
Q4: What is the influence of the conformation of this compound on the antitumor activity of its platinum(II) complexes?
A: Studies have shown that the conformation of the cyclohexane ring in this compound influences the antitumor activity of its platinum(II) complexes. For example, trans isomers of platinum(II) complexes with this compound tend to be more active than cis isomers against leukemia P388 cells []. This difference in activity is attributed to the coplanarity of the cyclohexane and chelate rings in the trans isomers, facilitating their approach and interaction with DNA [].
Q5: Can this compound derivatives be used as ligands in asymmetric catalysis?
A: Yes, chiral N,N'-dialkyl-1,2-cyclohexanediamine derivatives have been successfully employed as ligands in copper(II)-catalyzed asymmetric Henry reactions []. These reactions are important for the synthesis of chiral beta-nitro alcohols, which are valuable intermediates in organic synthesis.
Q6: How does the chirality of this compound impact the catalytic activity of its metal complexes?
A: The chirality of this compound plays a crucial role in the catalytic activity of its metal complexes. For instance, a chiral trinuclear manganese(III) triplesalen complex, synthesized using a chiral version of this compound, exhibited catalytic activity in the enantioselective epoxidation of unfunctionalized olefins []. The enantiomeric excess of the epoxide product was influenced by the chirality of the this compound moiety in the catalyst [].
Q7: What challenges arise with the solubility of this compound platinum(II) complexes and how are they addressed?
A: Some this compound platinum(II) complexes exhibit limited water solubility, posing challenges for their formulation and administration []. To overcome this, researchers have explored replacing chloride ions in these complexes with sulfate ions or D-glucuronate moieties, resulting in enhanced water solubility and retained antitumor activity [].
Q8: How is the in vitro release of SM-11355 from Lipiodol formulated for drug delivery?
A: SM-11355, a lipophilic platinum complex containing this compound, is formulated with Lipiodol to enable its delivery and enhance its antitumor effects []. In vitro studies demonstrate a gradual release of platinum compounds from SM-11355/Lipiodol over time []. These released platinum compounds, including cyclohexane-1,2-diamineplatinum(II) dichloride (DPC), exhibit significant growth inhibitory activities against various cancer cell lines [].
Q9: How can the enantiomeric purity of this compound be determined?
A: Researchers have developed both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for determining the enantiomeric purity of this compound [, ]. These methods utilize chiral stationary phases to separate and quantify the enantiomers, ensuring the quality and consistency of this compound used in various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


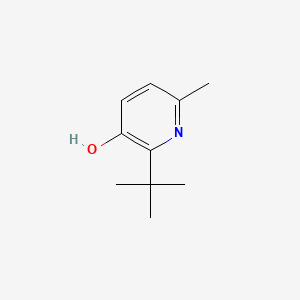
![N-[4-(1H-imidazol-5-yl)phenyl]-N'-[2-(2-methoxyphenyl)ethyl]methanimidamide](/img/structure/B1199209.png)


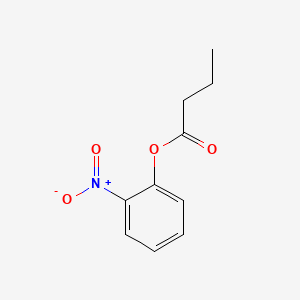
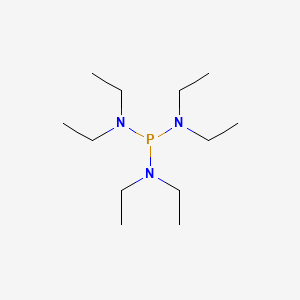
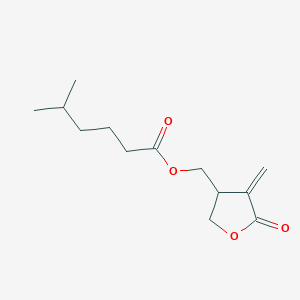
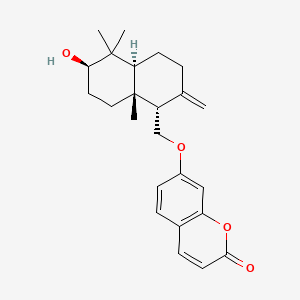
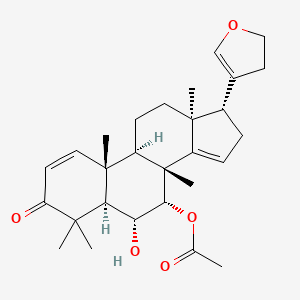
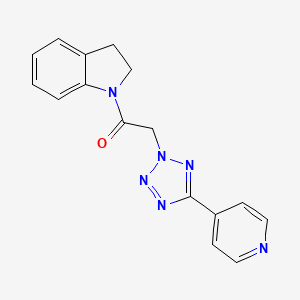
![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)
![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)
![(1E)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1199228.png)